REACTION_SMILES
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[BrH:19].[OH2:20].[s:1]1[c:2]([C:6](=[O:7])[CH:8]2[CH2:9][CH2:10][N:11]([C:14]([O:15][CH2:16][CH3:17])=[O:18])[CH2:12][CH2:13]2)[cH:3][cH:4][cH:5]1>>[BrH:19].[s:1]1[c:2]([C:6](=[O:7])[CH:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)[cH:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N1CCC(C(=O)c2cccs2)CC1
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Name
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Type
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product
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Smiles
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Br
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Name
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Type
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product
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Smiles
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O=C(c1cccs1)C1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |